N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyrazine and pyrazolone rings in its structure contributes to its diverse biological activities.
Mechanism of Action
Target of Action
The primary target of N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is believed to be the bacterial enzyme pyrazinamidase/nicotinamidase . This enzyme is found in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This compound is a prodrug that requires activation by the bacterial enzyme pyrazinamidase/nicotinamidase . Once activated, it forms pyrazinoic acid . This acid molecule interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of new fatty acids in Mycobacterium tuberculosis . By interfering with this pathway, the compound inhibits the growth and replication of the bacterium .
Pharmacokinetics
It is known that the compound enters the mycobacterial cell via passive diffusion
Result of Action
The result of the action of this compound is the inhibition of growth and replication of Mycobacterium tuberculosis . This is achieved by disrupting the bacterium’s ability to synthesize new fatty acids .
Action Environment
The action of this compound is influenced by the environment within the mycobacterial cell. The compound is especially effective in slightly acidic environments, where it is activated to form pyrazinoic acid . Environmental factors such as pH can therefore influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyaniline with 6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. The purification process might include crystallization or chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Pyrazinamide: An antitubercular agent with a similar pyrazine core.
Pyrazinecarboxamide derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness: N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its dual pyrazine-pyrazolone structure, which imparts distinct biological activities and chemical reactivity compared to other pyrazine derivatives .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-8-19-13(15(21)16-9)7-12(18-19)14(20)17-10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,16,21)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXWJXKJVKVGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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